乙酰丙酮铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

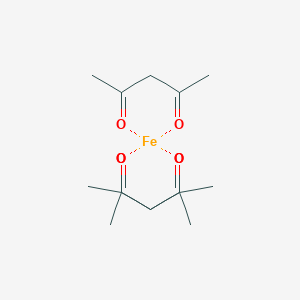

Iron acetylacetone is a useful research compound. Its molecular formula is C15H24FeO6 and its molecular weight is 356.19 g/mol. The purity is usually 95%.

The exact mass of the compound Iron acetylacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iron acetylacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron acetylacetone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氢原子转移 (HAT)

乙酰丙酮铁用于氢原子转移 (HAT) 反应。 该过程涉及氢原子从一个分子转移到另一个分子,是有机化学中的一种基本反应类型 .

交叉偶联反应

乙酰丙酮铁也用于交叉偶联反应。 这些反应是在金属催化剂的帮助下将两种不同的有机化合物连接在一起 .

路易斯酸

乙酰丙酮铁可以作为路易斯酸。 在化学中,路易斯酸是一种可以接受一对电子形成新键的物质 .

氧化和自由基转化

乙酰丙酮铁用于氧化和自由基转化反应。 这些反应涉及分子中电子的损失或自由基的形成,自由基是具有不成对电子的分子 .

5. 炔烃和烯烃的合成和应用 乙酰丙酮铁用于炔烃和烯烃的合成和应用。 这些是烃类,由氢和碳组成的化合物 .

工业应用

包括乙酰丙酮铁在内的金属乙酰丙酮配合物已在各种工业过程中得到应用,例如橡胶技术中的硫化,作为聚合物、塑料和油漆行业中的添加剂,用于从有机溶剂中电镀金属,用于金属的提取和分离,以及作为半导体和抗氧化剂 .

作用机制

Target of Action

Iron acetylacetone, often abbreviated as Fe(acac)3, is a ferric coordination complex featuring acetylacetonate (acac) ligands . It is part of a family of metal acetylacetonates and is used as a reagent in synthetic chemistry . The primary targets of Fe(acac)3 are the molecules involved in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .

Mode of Action

Fe(acac)3 interacts with its targets through its acetylacetonate ligands. These ligands are β-diketones that exist in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the iron to form a six-membered chelate ring . This binding can occur in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes .

Biochemical Pathways

Fe(acac)3 plays a significant role in various catalyzed reactions. It has been demonstrated in several total syntheses . For instance, Fe(acac)3 catalyzes the dimerization of isoprene to a mixture of 1,5-dimethyl-1,5-cyclooctadiene and 2,5-dimethyl-1,5-cyclooctadiene . It also catalyzes the ring-opening polymerization of 1,3-benzoxazine . These reactions indicate that Fe(acac)3 affects multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that fe(acac)3 is a red air-stable solid that dissolves in nonpolar organic solvents . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The molecular and cellular effects of Fe(acac)3’s action depend on the specific reaction it is involved in. For example, in the dimerization of isoprene, Fe(acac)3 promotes the formation of specific cyclic compounds . In the ring-opening polymerization of 1,3-benzoxazine, it facilitates the formation of polymers .

Action Environment

The action, efficacy, and stability of Fe(acac)3 can be influenced by various environmental factors. For instance, the presence of other molecules can affect the binding of acetylacetone to iron . Additionally, the solvent used can impact the solubility and therefore the bioavailability of Fe(acac)3

属性

CAS 编号 |

14024-18-1 |

|---|---|

分子式 |

C15H24FeO6 |

分子量 |

356.19 g/mol |

IUPAC 名称 |

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;iron |

InChI |

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3+;2*4-3-; |

InChI 键 |

LZKLAOYSENRNKR-RKFKAVRRSA-N |

SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe] |

手性 SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |

Key on ui other cas no. |

14024-18-1 |

物理描述 |

Dry Powder Dark red powder; Insoluble in water; [Alfa Aesar MSDS] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。